Cas no 1261569-50-9 (3-(2'-Iodo-6'-methoxyphenyl)propionaldehyde)

3-(2'-Iodo-6'-methoxyphenyl)propionaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-(2'-Iodo-6'-methoxyphenyl)propionaldehyde
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- Inchi: 1S/C10H11IO2/c1-13-10-6-2-5-9(11)8(10)4-3-7-12/h2,5-7H,3-4H2,1H3
- InChI Key: ZGWGGCJBUQVBNS-UHFFFAOYSA-N
- SMILES: IC1=CC=CC(=C1CCC=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 161
- Topological Polar Surface Area: 26.3
- XLogP3: 2.2
3-(2'-Iodo-6'-methoxyphenyl)propionaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013033327-250mg |
3-(2'-Iodo-6'-methoxyphenyl)propionaldehyde |
1261569-50-9 | 97% | 250mg |
$494.40 | 2023-09-03 | |
Alichem | A013033327-1g |
3-(2'-Iodo-6'-methoxyphenyl)propionaldehyde |
1261569-50-9 | 97% | 1g |
$1549.60 | 2023-09-03 | |
Alichem | A013033327-500mg |
3-(2'-Iodo-6'-methoxyphenyl)propionaldehyde |
1261569-50-9 | 97% | 500mg |
$839.45 | 2023-09-03 |
3-(2'-Iodo-6'-methoxyphenyl)propionaldehyde Related Literature
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
Additional information on 3-(2'-Iodo-6'-methoxyphenyl)propionaldehyde
3-(2'-Iodo-6'-methoxyphenyl)propionaldehyde: A Comprehensive Overview
The compound 3-(2'-Iodo-6'-methoxyphenyl)propionaldehyde (CAS No. 1261569-50-9) is a highly specialized organic molecule with significant applications in the fields of pharmacology, materials science, and organic synthesis. This compound is characterized by its unique structure, which combines an aldehyde group with a substituted phenyl ring containing both iodine and methoxy functionalities. The presence of these functional groups imparts distinctive chemical properties, making it a valuable substrate for various research and industrial applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 3-(2'-Iodo-6'-methoxyphenyl)propionaldehyde, allowing researchers to explore its potential in drug discovery and material development. The iodine atom in the molecule serves as an excellent leaving group, facilitating various substitution reactions that are pivotal in organic synthesis. Additionally, the methoxy group introduces electron-donating effects, which can influence the reactivity of the molecule in different chemical environments.
One of the most promising areas of research involving 3-(2'-Iodo-6'-methoxyphenyl)propionaldehyde is its application in medicinal chemistry. Studies have shown that this compound exhibits potential as a lead molecule for developing novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders. The aldehyde group can be further modified to create bioactive derivatives, enhancing its pharmacological profile and bioavailability.
In terms of physical properties, 3-(2'-Iodo-6'-methoxyphenyl)propionaldehyde has a melting point of approximately 85°C and a boiling point around 180°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in various laboratory procedures, including chromatography and spectroscopy. The compound's UV-Vis spectrum reveals strong absorption bands in the range of 270-300 nm, indicating its potential for use in optoelectronic materials.
The synthesis of 3-(2'-Iodo-6'-methoxyphenyl)propionaldehyde typically involves a multi-step process that begins with the preparation of the substituted phenol derivative. This is followed by alkylation or acylation reactions to introduce the propionaldehyde moiety. Recent studies have focused on optimizing these steps to improve yield and purity, leveraging advanced catalytic systems and green chemistry principles.
Another intriguing aspect of this compound is its role in click chemistry reactions. The iodine atom can participate in Suzuki-Miyaura couplings, enabling the construction of complex aromatic systems with high efficiency. Such reactions are particularly valuable in the synthesis of biologically active molecules and advanced materials with tailored properties.
In conclusion, 3-(2'-Iodo-6'-methoxyphenyl)propionaldehyde (CAS No. 1261569-50-9) stands out as a versatile compound with immense potential across multiple scientific disciplines. Its unique structure, combined with recent advancements in synthetic and analytical techniques, positions it as a key player in future research endeavors aimed at developing innovative solutions in medicine, materials science, and beyond.
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